GW 590735
Overview
Description
GW-590735 is a potent and selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). It has shown significant efficacy in lowering low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol . This compound is primarily used in the research of dyslipidemia and other lipid metabolism disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW-590735 involves multiple steps, including the formation of a thiazole ring and the introduction of a trifluoromethyl group. The key steps include:
Formation of Thiazole Ring: This involves the reaction of a substituted aniline with a thioamide under acidic conditions.
Introduction of Trifluoromethyl Group: This step involves the use of trifluoromethyl iodide in the presence of a base.
Coupling Reactions: The final steps involve coupling reactions to introduce the phenoxyacetic acid moiety.
Industrial Production Methods
Industrial production of GW-590735 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
GW-590735 undergoes various chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of GW-590735, which are often used for further research and development .
Scientific Research Applications
GW-590735 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of PPARα agonists.
Biology: Investigated for its role in lipid metabolism and its effects on gene expression.
Medicine: Explored for potential therapeutic applications in treating dyslipidemia and related cardiovascular diseases.
Industry: Used in the development of new lipid-lowering agents and other pharmaceutical products
Mechanism of Action
GW-590735 exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the transcription of genes involved in lipid metabolism, resulting in increased clearance of triglyceride-rich very low-density lipoprotein and upregulation of apolipoprotein A1, the principal component of high-density lipoprotein . The molecular targets include nuclear receptor coactivator 1 and peroxisome proliferator-activated receptor alpha .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: Another PPARα agonist used in the treatment of dyslipidemia.
Gemfibrozil: A lipid-regulating agent that also targets PPARα.
Ciprofibrate: Similar in function to fenofibrate and gemfibrozil.
Uniqueness
GW-590735 is unique due to its high selectivity for PPARα over other PPAR subtypes (PPARδ and PPARγ), making it a valuable tool in research focused on lipid metabolism and cardiovascular diseases .
Properties
IUPAC Name |
2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUPZUOBHCUBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977813 | |
Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343321-96-0, 622402-22-6 | |
Record name | GW-590735 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW 590735 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-590735 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-590735 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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